[2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol
Overview
Description
[2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol: is an organic compound with the molecular formula C9H13NOS It is characterized by a pyridine ring substituted with a methanol group at the 3-position and an isopropylthio group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloropyridine and isopropyl mercaptan.
Substitution Reaction: 2-chloropyridine undergoes a nucleophilic substitution reaction with isopropyl mercaptan in the presence of a base such as sodium hydride or potassium carbonate to form 2-(propan-2-ylsulfanyl)pyridine.
Hydroxymethylation: The resulting 2-(propan-2-ylsulfanyl)pyridine is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: It can participate in various substitution reactions, particularly at the pyridine ring or the methanol group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the specific substitution reaction but often involve bases or acids as catalysts.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Alcohol Derivatives: Formed through reduction or substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Materials Science: It may be utilized in the synthesis of novel materials with unique properties.
Biology and Medicine:
Drug Development:
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme functions and interactions.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which [2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isopropylthio group and the pyridine ring are likely involved in binding interactions with molecular targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
2-(Propan-2-ylsulfanyl)pyridine: Lacks the methanol group, which may affect its reactivity and applications.
3-(Propan-2-ylsulfanyl)pyridine: The position of the isopropylthio group is different, leading to variations in chemical behavior.
2-(Methylsulfanyl)pyridin-3-yl]methanol: The methyl group instead of the isopropyl group can result in different steric and electronic effects.
Uniqueness:
Structural Features:
Properties
IUPAC Name |
(2-propan-2-ylsulfanylpyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-7(2)12-9-8(6-11)4-3-5-10-9/h3-5,7,11H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZSZGFANCQTOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=CC=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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